molecular formula C13H17NO B13192018 (1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine

Cat. No.: B13192018
M. Wt: 203.28 g/mol
InChI Key: ZGGSJPWPXMPDDY-NSHDSACASA-N
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Description

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine is an organic compound that features a benzofuran ring attached to a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

    Attachment of the Butan-1-amine Structure: The butan-1-amine structure is introduced through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-yl)ethanol: This compound features a similar benzofuran ring but differs in the attached functional group.

    1-(1-benzofuran-2-yl)ethane-1,2-diol: Another related compound with a benzofuran ring and different functional groups.

Uniqueness

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine is unique due to its specific structural configuration and the presence of the butan-1-amine group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H17NO/c1-9(2)7-11(14)13-8-10-5-3-4-6-12(10)15-13/h3-6,8-9,11H,7,14H2,1-2H3/t11-/m0/s1

InChI Key

ZGGSJPWPXMPDDY-NSHDSACASA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC2=CC=CC=C2O1)N

Canonical SMILES

CC(C)CC(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

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